Trideuteriomethyl hexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

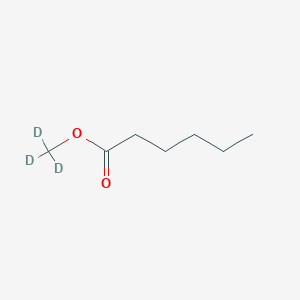

Trideuteriomethyl hexanoate is an ester compound characterized by the presence of a trideuteriomethyl group attached to a hexanoate moiety. This compound is of interest due to its isotopic labeling, which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and reaction mechanisms.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trideuteriomethyl hexanoate typically involves the esterification of hexanoic acid with trideuteriomethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Hexanoic acid+TrideuteriomethanolH2SO4Trideuteriomethyl hexanoate+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of deuterated reagents and solvents ensures the incorporation of deuterium atoms into the final product.

化学反応の分析

Types of Reactions: Trideuteriomethyl hexanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield hexanoic acid and trideuteriomethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The trideuteriomethyl group can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other substituents.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products:

Hydrolysis: Hexanoic acid and trideuteriomethanol.

Reduction: Hexanol and trideuteriomethanol.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Metabolic Tracing

One of the primary applications of trideuteriomethyl hexanoate is in metabolic tracing studies. Deuterated compounds serve as tracers in metabolic pathways due to their distinguishable mass in mass spectrometry and NMR spectroscopy. By incorporating this compound into biological systems, researchers can track the metabolism of fatty acids and assess metabolic fluxes in various tissues.

- Case Study : A study demonstrated the use of this compound to trace lipid metabolism in animal models. The results indicated significant insights into how fatty acids are utilized and converted into energy, highlighting its utility in understanding metabolic disorders .

NMR Spectroscopy

This compound is also used as a standard or reference compound in NMR spectroscopy. The presence of deuterium reduces the background noise from protons, allowing for clearer spectra and more accurate measurements.

- Application : In structural biology, this compound can be employed to study protein-ligand interactions by providing a clearer signal when analyzing binding sites through NMR techniques.

Drug Development

In drug development, deuterated compounds like this compound can improve pharmacokinetic profiles by enhancing the stability and reducing the metabolic rate of drugs. This can lead to prolonged efficacy and reduced dosing frequency.

- Example : Research has shown that deuterated analogs of common pharmaceuticals exhibit altered metabolism, which can be advantageous for therapeutic efficacy . this compound could serve as a model compound to investigate these effects further.

Data Tables

The following tables summarize key findings related to the applications of this compound.

作用機序

The mechanism of action of trideuteriomethyl hexanoate involves its interaction with various molecular targets and pathways. The deuterium atoms in the trideuteriomethyl group can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of heavier isotopes leads to a decrease in reaction rate. This property is exploited in studies of reaction mechanisms and metabolic pathways to gain a deeper understanding of the processes involved.

類似化合物との比較

Methyl hexanoate: Similar in structure but lacks the deuterium atoms, making it less useful for isotopic labeling studies.

Ethyl hexanoate: Another ester with a similar structure but different alkyl group, used in flavor and fragrance industries.

Trideuteriomethyl butanoate: A shorter-chain ester with similar isotopic labeling properties, used in similar research applications.

Uniqueness: Trideuteriomethyl hexanoate is unique due to its specific isotopic labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision, making it a valuable tool in various fields of chemistry and biology.

生物活性

Trideuteriomethyl hexanoate is a deuterated derivative of hexanoic acid, which is a medium-chain fatty acid commonly found in various natural sources. The incorporation of deuterium in this compound can significantly alter its biological properties, making it a subject of interest in pharmacological and metabolic studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of three deuterium atoms, which replace hydrogen atoms in the methyl group of hexanoate. This modification can influence the compound's stability, metabolism, and interaction with biological systems.

- Chemical Formula : C7H13D3O2

- Molecular Weight : 145.19 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its role as a fatty acid. Fatty acids are known to participate in various metabolic pathways and cellular processes:

- Energy Metabolism : Medium-chain fatty acids like hexanoate are rapidly absorbed and metabolized in the liver, providing a quick source of energy.

- Signaling Molecules : Fatty acids can act as signaling molecules that modulate various physiological processes, including inflammation and insulin sensitivity.

- Potential Antimicrobial Activity : Some studies suggest that fatty acids exhibit antimicrobial properties, which could be relevant for developing new therapeutic agents.

Case Studies and Research Findings

Several studies have investigated the effects and applications of this compound and related compounds:

- Metabolic Studies : Research has shown that deuterated fatty acids can alter metabolic pathways, leading to enhanced lipid oxidation and energy expenditure. A study demonstrated that this compound increased fatty acid oxidation rates compared to its non-deuterated counterpart, suggesting potential applications in weight management and metabolic disorders .

- Therapeutic Applications : this compound has been explored for its potential use in treating conditions such as obesity and type 2 diabetes. Its unique metabolic profile may improve insulin sensitivity and reduce fat accumulation .

- Antimicrobial Properties : A study highlighted the antimicrobial effects of medium-chain fatty acids against various pathogens. This compound exhibited significant inhibitory activity against certain bacterial strains, indicating its potential as a natural preservative or therapeutic agent .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

trideuteriomethyl hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKZAGXMHTUAFE-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。